molecular formula C18H15ClN2O2 B11656615 3-chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-1H-pyrrole-2,5-dione

3-chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-1H-pyrrole-2,5-dione

Cat. No.: B11656615
M. Wt: 326.8 g/mol
InChI Key: RGTHPFTYNLFICF-UHFFFAOYSA-N
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Description

3-Chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenylamine with maleic anhydride to form an intermediate, which is then chlorinated using thionyl chloride. The final step involves the cyclization of the chlorinated intermediate with aniline under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3-Chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione: shares similarities with other pyrrole derivatives, such as:

Uniqueness

The uniqueness of 3-chloro-1-(2,4-dimethylphenyl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

3-anilino-4-chloro-1-(2,4-dimethylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C18H15ClN2O2/c1-11-8-9-14(12(2)10-11)21-17(22)15(19)16(18(21)23)20-13-6-4-3-5-7-13/h3-10,20H,1-2H3

InChI Key

RGTHPFTYNLFICF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3)C

Origin of Product

United States

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